

red ferric oxide as a catalyst in organic reactions

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Compound of Interest

Compound Name: Ferric oxide, red

Cat. No.: B7798774

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An overview of the diverse applications of red ferric oxide (α -Fe₂O₃), also known as hematite, as a robust and sustainable catalyst in a variety of organic reactions is provided in these application notes. Due to its low cost, high stability, low toxicity, and magnetic properties, red ferric oxide is an attractive alternative to more expensive and toxic heavy metal catalysts.^{[1][2]} The catalytic activity of α -Fe₂O₃ nanoparticles is particularly noteworthy, with applications in oxidation reactions, the synthesis of complex heterocyclic compounds, and photocatalytic degradation of organic pollutants.^{[2][3][4]}

Selective Oxidation of Sulfides to Sulfoxides

Application Note:

Red ferric oxide nanoparticles (α -Fe₂O₃) serve as an efficient heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides.^[3] This transformation is a fundamental process in organic synthesis, as sulfoxides are important intermediates in the production of various biologically active molecules and pharmaceuticals. The use of α -Fe₂O₃ nanoparticles provides a green and cost-effective method for this oxidation, utilizing urea hydrogen peroxide (UHP) as a mild and safe oxidizing agent. The catalyst demonstrates high conversion rates and excellent selectivity for the desired sulfoxide product, minimizing the over-oxidation to sulfones.^[3] The simple experimental setup and the ease of catalyst recovery make this protocol highly suitable for both academic research and industrial applications.

Quantitative Data:

Entry	Catalyst	Catalyst Amount (mmol)	Substrate	Oxidant	Temperature (°C)	Time (h)	Conversion (%)	Selectivity to Sulfoxide (%)
1	α -Fe ₂ O ₃ nanoparticles	0.01	Methyl phenyl sulfide	UHP (0.4 mmol)	50	1	95	88
2	Bulk α -Fe ₂ O ₃	0.01	Methyl phenyl sulfide	UHP (0.4 mmol)	50	1	54	-

Data extracted from a study on the catalytic properties of α -Fe₂O₃ nanoparticles.[3]

Experimental Protocol:

Catalyst Synthesis (Sonochemical Method):

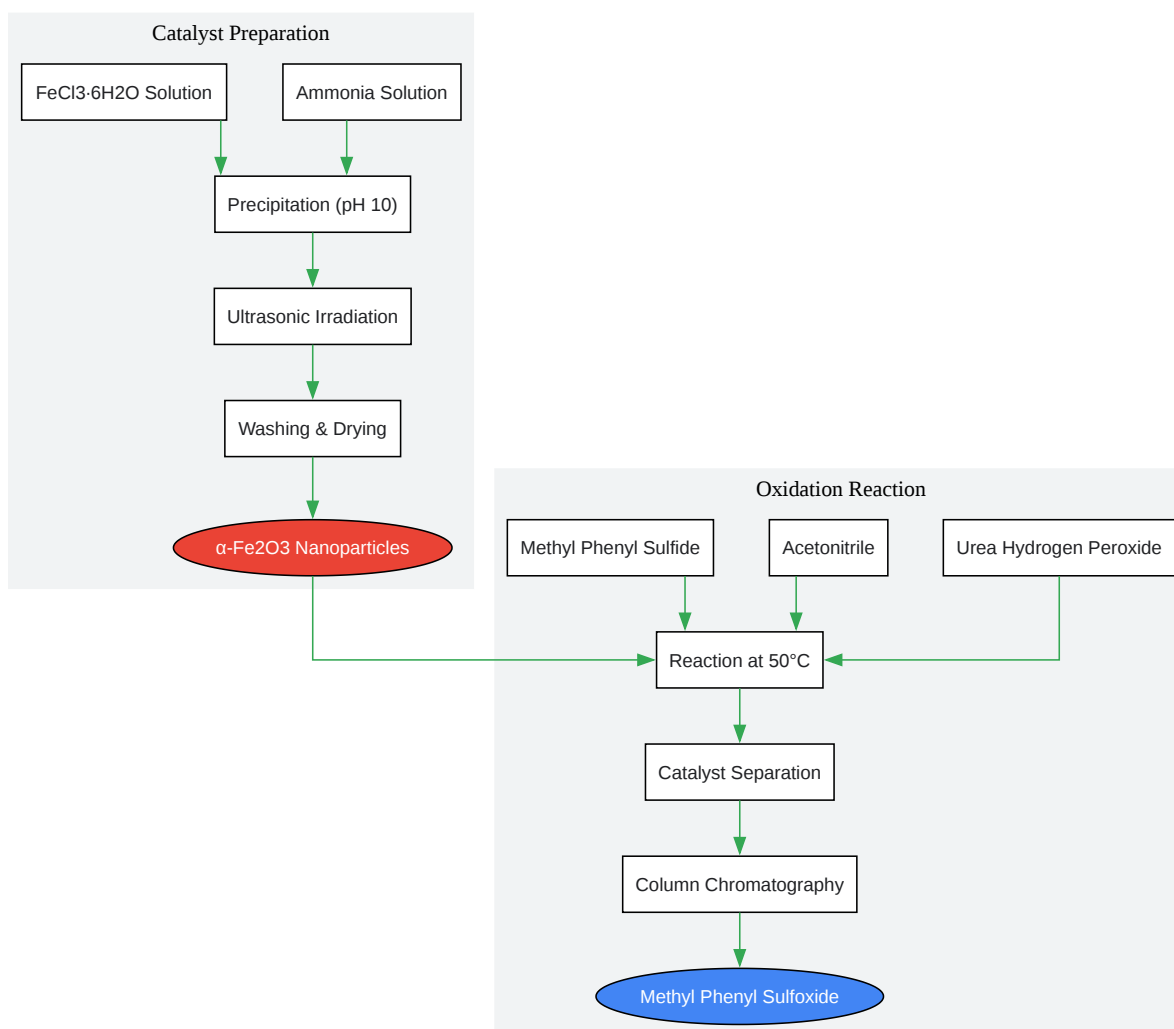
- In a typical procedure, 0.04 M of FeCl₃·6H₂O is dissolved in 100 mL of deionized water.
- A 25% solution of ammonia is added dropwise to the iron chloride solution under vigorous stirring until the pH reaches 10.
- The resulting mixture is irradiated with a high-intensity ultrasonic horn (20 kHz, 100 W/cm²) for 1 hour under an air atmosphere.
- The obtained precipitate is filtered, washed with deionized water and ethanol, and then dried in an oven at 80°C for 4 hours.[3]

Oxidation of Methyl Phenyl Sulfide:

- To a solution of methyl phenyl sulfide (1 mmol) in acetonitrile (5 mL), add α -Fe₂O₃ nanoparticles (0.01 mmol).
- Add urea hydrogen peroxide (UHP) (0.4 mmol) to the mixture.

- Stir the reaction mixture at 50°C for 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, separate the catalyst from the reaction mixture by filtration or centrifugation.
- The organic solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure methyl phenyl sulfoxide.

Workflow Diagram:



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Caption: Workflow for the synthesis of α -Fe₂O₃ nanoparticles and their use in the catalytic oxidation of methyl phenyl sulfide.

Synthesis of Nitrogen-Containing Heterocycles

Application Note:

Iron-catalyzed reactions are increasingly employed for the synthesis of N-heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.^{[4][5]} Red ferric oxide, particularly as a magnetically recoverable nanocatalyst, offers a sustainable and efficient approach for the synthesis of complex nitrogen-containing compounds.^[4] For instance, Fe₂O₃-MCM-41-nPrNH₂ has been utilized as a catalyst for the synthesis of phenylpyrido[4,3-d]pyrimidine-2-amine derivatives under solvent-free conditions. This methodology highlights the versatility of red ferric oxide in facilitating multi-component reactions to build molecular complexity in a single step.

Quantitative Data for a Representative Reaction:

Substrate 1	Substrate 2	Catalyst	Condition	Time (min)	Yield (%)
(E)-3,5-bis(benzylidene)-4-piperidone	Guanidine carbonate	Fe ₂ O ₃ -MCM-41-nPrNH ₂	Solvent-free, 120°C	30	92

Data is representative of the synthesis of phenylpyrido[4,3-d]pyrimidine derivatives.^[4]

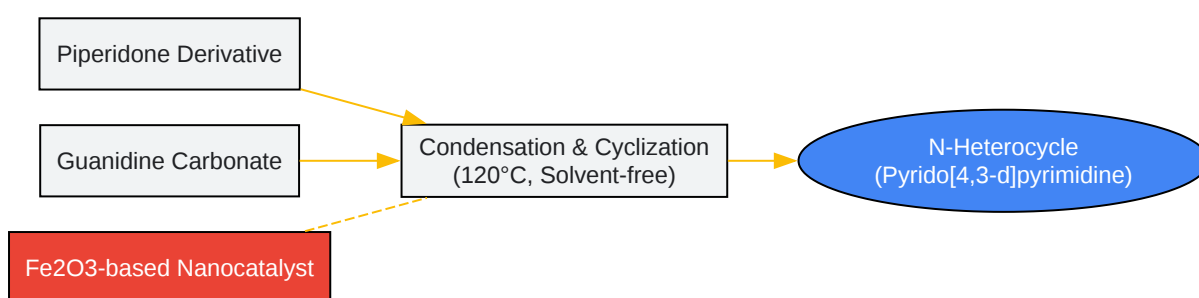
Experimental Protocol:

General Procedure for the Synthesis of Phenylpyrido[4,3-d]pyrimidine-2-amine derivatives:

- A mixture of (E)-3,5-bis(benzylidene)-4-piperidone (1 mmol), guanidine carbonate (1.5 mmol), and the Fe₂O₃-MCM-41-nPrNH₂ nanocatalyst (0.02 g) is prepared in a reaction vessel.
- The mixture is heated at 120°C under solvent-free conditions for the specified time (e.g., 30 minutes).

- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature, and ethanol is added.
- The magnetic catalyst is separated using an external magnet.
- The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to obtain the pure product.

Logical Relationship Diagram:



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Caption: Logical relationship for the one-pot synthesis of N-heterocycles using a red ferric oxide-based catalyst.

Photocatalytic Degradation of Organic Dyes

Application Note:

Red ferric oxide nanoparticles are effective photocatalysts for the degradation of organic pollutants in water under visible light irradiation.[6] This application is of significant environmental importance for the treatment of industrial wastewater containing toxic and non-biodegradable dyes. The photocatalytic activity of α -Fe₂O₃ is attributed to its ability to absorb visible light, generating electron-hole pairs that lead to the formation of highly reactive hydroxyl radicals.[6] These radicals then degrade the organic dye molecules into simpler, less harmful compounds. The efficiency of the degradation process can be optimized by controlling parameters such as catalyst dosage, particle size, and reaction temperature.[6]

Quantitative Data for Rose Bengal Degradation:

Catalyst	Catalyst Dosage (g/L)	Initial Dye Conc. (mg/L)	Light Source	Time (min)	Degradation (%)	Rate Constant (k, min ⁻¹)
α-Fe ₂ O ₃ NPs	1.0	10	Visible Light	120	95.33	0.027

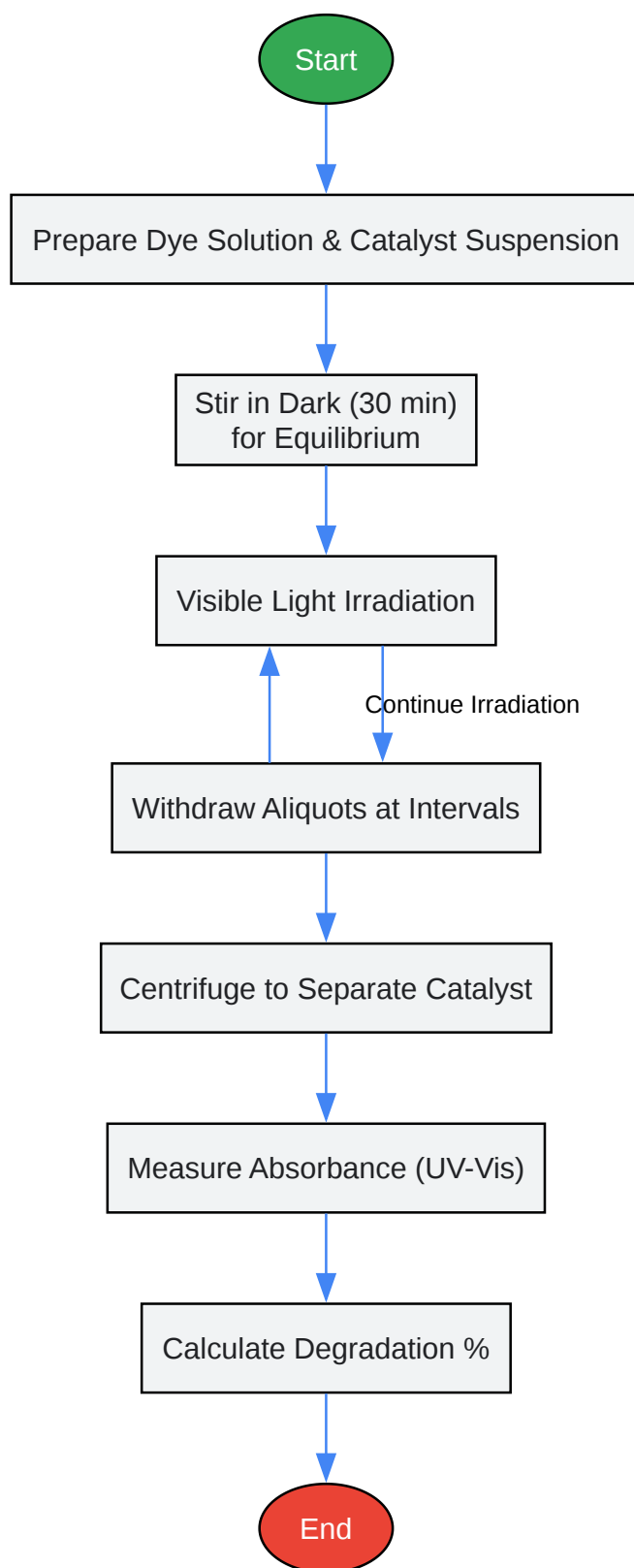
Data extracted from a study on the photocatalytic degradation of Rose Bengal dye.[6]

Experimental Protocol:

Photocatalytic Degradation of Rose Bengal:

- A stock solution of Rose Bengal (RB) dye is prepared in deionized water.
- In a typical experiment, a specific amount of α-Fe₂O₃ nanoparticles (e.g., 50 mg) is added to 50 mL of the RB dye solution (e.g., 10 mg/L) in a beaker.
- The suspension is stirred in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the catalyst and the dye.
- The solution is then exposed to visible light irradiation (e.g., from a halogen lamp) under continuous stirring.
- Aliquots of the suspension are withdrawn at regular intervals, and the catalyst is separated by centrifugation.
- The concentration of the remaining RB dye in the supernatant is determined by measuring the absorbance at its maximum wavelength (λ_{max} = 545 nm) using a UV-Vis spectrophotometer.
- The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - C_t) / C₀] × 100, where C₀ is the initial concentration and C_t is the concentration at time t.

Experimental Workflow Diagram:



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Caption: Experimental workflow for the photocatalytic degradation of organic dyes using α -Fe₂O₃ nanoparticles.

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